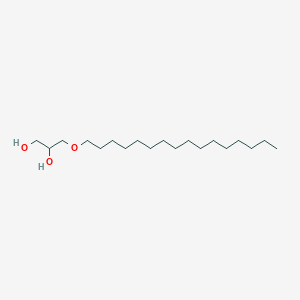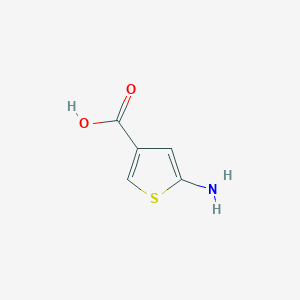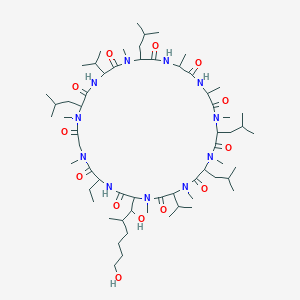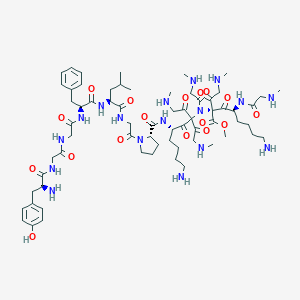
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Vue d'ensemble
Description
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide compound that mimics the structure and function of naturally occurring enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This synthetic variant is designed to enhance stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- has a wide range of scientific research applications, including:
Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigating the role of enkephalins in pain modulation, neurotransmission, and receptor interactions.
Medicine: Exploring potential therapeutic uses in pain management, addiction treatment, and neurodegenerative diseases.
Industry: Developing peptide-based drugs, diagnostic tools, and biomaterials.
Mécanisme D'action
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- exerts its effects by binding to opioid receptors in the central nervous system. These receptors include mu, delta, and kappa opioid receptors. Upon binding, the peptide activates intracellular signaling pathways that result in the inhibition of neurotransmitter release, leading to analgesic and euphoric effects. The molecular targets and pathways involved include G-protein coupled receptor (GPCR) signaling and modulation of ion channels.
Comparaison Avec Des Composés Similaires
Enkephalin-leu: A naturally occurring enkephalin with a similar structure.
Enkephalin-met: Another endogenous enkephalin with a methionine residue.
Dynorphin: A related opioid peptide with distinct receptor selectivity.
Endorphins: Larger opioid peptides with broader physiological effects.
Uniqueness: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is unique due to its enhanced stability and bioavailability compared to naturally occurring enkephalins. The incorporation of non-natural amino acids and modifications such as gly-pro-(lys-sar-sar-sar)(2)-ome- enhances its resistance to enzymatic degradation and improves its therapeutic potential.
Propriétés
IUPAC Name |
methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXDMGUUMAPNNI-QETMLLAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151774 | |
| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-70-3 | |
| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


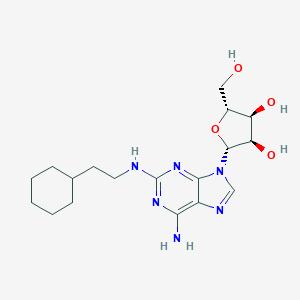
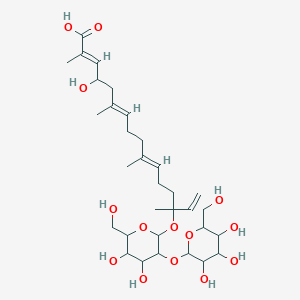
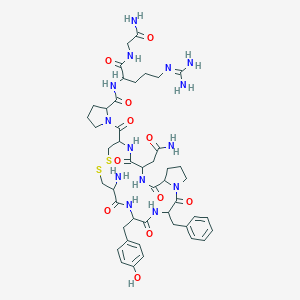
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
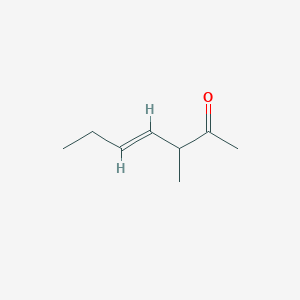
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
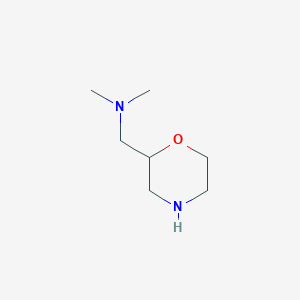
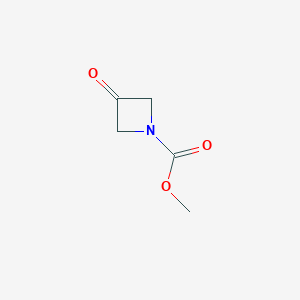
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
